

Technical Support Center: Strategies to Reduce DINCH Leaching in Medical Applications

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Bis(7-methyloctyl) Cyclohexane-1,2-dicarboxylate

Cat. No.: B065447

[Get Quote](#)

This technical support center provides researchers, scientists, and drug development professionals with guidance on mitigating the leaching of 1,2-Cyclohexane dicarboxylic acid diisononyl ester (DINCH) from medical devices. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental work.

Troubleshooting Guide

This guide is designed to help you identify and resolve issues related to higher-than-expected DINCH leaching in your experiments.

Q1: My experiment shows high levels of DINCH leaching. What are the potential causes and how can I troubleshoot this?

A1: High levels of DINCH leaching can stem from several factors related to your experimental conditions and the materials used. Follow these steps to identify the root cause:

- Verify Experimental Parameters:

- Temperature: Elevated temperatures can increase the rate of plasticizer migration.[\[1\]](#)[\[2\]](#)
Ensure your experimental temperature is controlled and consistent with the intended application. Leaching of plasticizers like DEHP has been shown to increase with temperature, a principle that also applies to DINCH.[\[3\]](#)

- Contact Time: Longer exposure of the medical device to the fluid will result in greater leaching.[1][2] Review if the contact duration in your experiment is appropriate.
- Fluid Composition: The lipophilicity of the solution in contact with the plastic can significantly impact leaching.[4] More lipophilic solutions will tend to draw out more DINCH. Consider the composition of your test fluid (e.g., lipid emulsions, ethanol content).
- Flow Rate: In dynamic systems, a higher flow rate can increase the mass transfer of the plasticizer from the material to the fluid.

- Examine the Material:
 - Sterilization Method: The method used to sterilize the medical device can affect the polymer matrix and influence leaching. Gamma irradiation, for instance, can cause cross-linking which may reduce migration, but it can also lead to material degradation if the dose is not optimized.[5][6][7][8][9] Ethylene Oxide (EtO) is another common method but may also have an impact on the material's properties.[7][10]
 - Material Composition: Confirm the grade of PVC and the concentration of DINCH in the material. Variations in manufacturing can lead to differences in leaching profiles.
- Review Analytical Method:
 - Ensure your analytical method (e.g., HPLC, GC-MS) is validated for the quantification of DINCH in your specific matrix.[11][12]
 - Check for potential sources of contamination in your experimental setup.

Frequently Asked Questions (FAQs)

Q2: What are the primary mechanisms of DINCH leaching from PVC medical devices?

A2: DINCH, like other plasticizers, is not chemically bound to the PVC polymer matrix.[2] Leaching occurs through a process of migration where the DINCH molecules move from the bulk of the material to the surface and then partition into the contacting fluid.[13] This process is driven by factors such as the concentration gradient, temperature, and the affinity of the plasticizer for the surrounding medium.[1][2][4]

Q3: What are the most effective strategies to reduce DINCH leaching?

A3: Several strategies can be employed to minimize DINCH leaching:

- Surface Modification:

- Irradiation (UV or Gamma): These methods can induce cross-linking on the polymer surface, creating a barrier that hinders plasticizer migration.[5][14] Reductions of up to 80% have been reported for other plasticizers.[14]
- Surface Grafting: Attaching hydrophilic molecules to the PVC surface can reduce the migration of less polar plasticizers.[5]
- Coatings: Applying a barrier coating, such as a polydopamine layer, can significantly reduce leaching.[5] A study showed that a polydopamine coating followed by thermal post-treatment could decrease DINCH migration by $38.3 \pm 1.9\%.$ [5]

- Alternative Materials:

- Use of Alternative Plasticizers: While DINCH is an alternative to DEHP, other plasticizers with lower migration potential, such as TOTM (trioctyl trimellitate), may be considered.[1]
- PVC-Free Polymers: In some applications, replacing PVC with materials that do not require plasticizers, such as silicone or polyethylene, can be a solution.[4]

Q4: How does the choice of fluid affect DINCH leaching?

A4: The nature of the fluid in contact with the medical device is a critical factor. Lipophilic (fat-loving) solutions, such as lipid emulsions or drugs dissolved in fatty carriers, will cause significantly more DINCH to leach out compared to aqueous solutions like saline.[3][4]

Research has shown that DINCH migration into enteral feeding solutions is eightfold lower than that of DEHP, indicating its lower leaching potential in certain media.[4]

Q5: What is the impact of sterilization on DINCH leaching?

A5: Sterilization methods can alter the physical and chemical properties of the PVC matrix, thereby affecting DINCH leaching.

- Gamma Irradiation: Can create a cross-linked surface layer, which may reduce the migration of plasticizers.[5][6] However, the radiation dose must be carefully controlled to avoid polymer degradation, which could potentially increase leaching.[8][9]
- Ethylene Oxide (EtO): This is a lower-temperature method and may have less impact on the polymer structure compared to high-temperature methods.[7][10] However, residual EtO and its byproducts are a concern.
- Autoclaving (Steam Sterilization): The high temperatures involved can accelerate plasticizer migration and may not be suitable for all PVC formulations.[10]

Data Presentation

Table 1: Summary of Quantitative Data on Plasticizer Leaching and Reduction Strategies

Plasticizer	Mitigation Strategy	Leaching Medium/Condition	Reduction in Leaching	Reference
DINCH	Polydopamine coating with thermal post-treatment	Not specified	38.3 ± 1.9%	[5]
DINCH	Comparison to DEHP	Enteral feeding solutions	8-fold lower than DEHP	[4]
DEHP	Physical Irradiation (e.g., UV, gamma)	Not specified	Up to 80%	[14]
DEHP	Chemical Grafting	Not specified	~75%	[14]
DEHP	Protein-based solution coating	Not specified	Up to 93%	[14]

Experimental Protocols

Protocol 1: Quantification of DINCH Leaching from PVC Tubing

This protocol provides a general method for quantifying DINCH leaching into a simulant fluid.

1. Materials:

- PVC tubing containing DINCH
- Simulant fluid (e.g., ethanol/water mixture, lipid emulsion, saline)
- High-purity solvents for extraction (e.g., chloroform, diethyl ether)[12]
- DINCH analytical standard
- Glass vials with PTFE-lined caps
- Incubator or water bath
- Analytical instrument (e.g., HPLC-UV, GC-MS)[5][11]

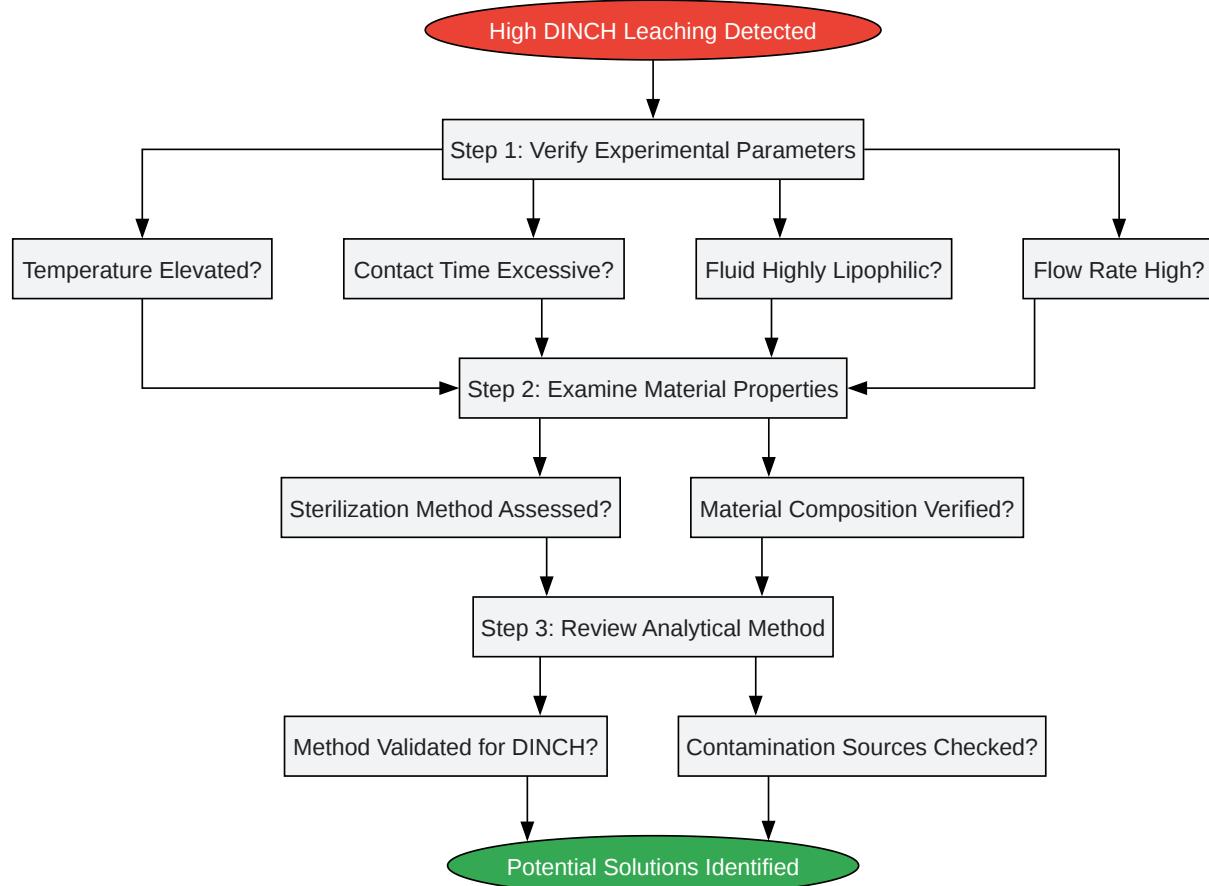
2. Procedure:

- Cut a defined length and surface area of the PVC tubing.
- Place the tubing segment into a glass vial.
- Add a specified volume of the pre-warmed simulant fluid to the vial, ensuring the tubing is fully submerged.
- Seal the vial and place it in an incubator at the desired temperature for a set duration (e.g., 24 hours).
- After incubation, remove the tubing from the simulant.
- Extract the DINCH from the simulant using an appropriate liquid-liquid extraction solvent.
- Analyze the extract using a calibrated HPLC-UV or GC-MS method to determine the concentration of DINCH.
- Calculate the total amount of DINCH leached per unit surface area of the tubing.

Protocol 2: Surface Modification of PVC Tubing with a Polydopamine Coating

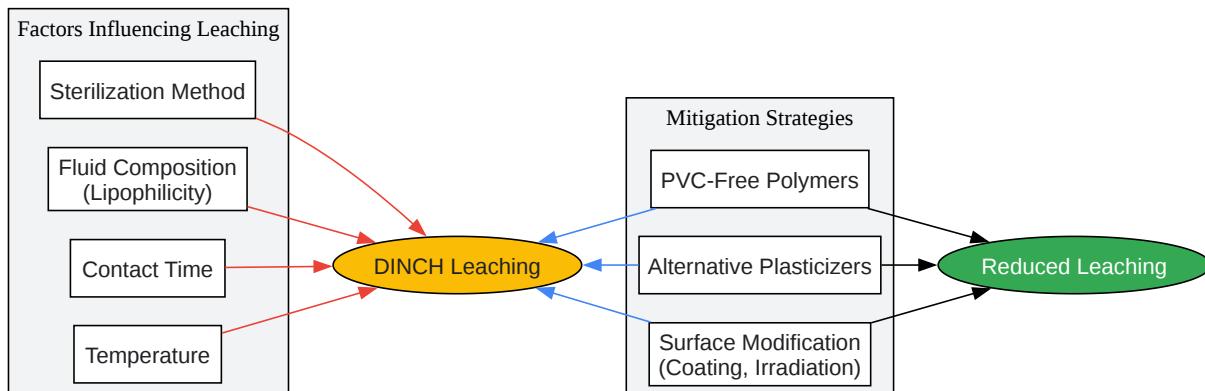
This protocol outlines a method for applying a polydopamine coating to reduce DINCH leaching, based on procedures described in the literature.[5]

1. Materials:


- PVC tubing containing DINCH
- Dopamine hydrochloride
- Tris buffer solution (pH ~8.5)

- Low-pressure argon cold plasma system
- Oven

2. Procedure:


- Plasma Pre-treatment: Expose the PVC tubing to low-pressure argon cold plasma to activate the surface.
- Polydopamine Coating: Immerse the plasma-treated tubing in a freshly prepared solution of dopamine hydrochloride in Tris buffer. Allow the polymerization and deposition of polydopamine onto the tubing surface to proceed for a specified time (e.g., several hours).
- Rinsing and Drying: Remove the tubing from the dopamine solution, rinse thoroughly with deionized water, and dry under a stream of nitrogen.
- Post-treatment (Annealing): Place the coated tubing in an oven and heat at a specific temperature (e.g., 140°C) for a set duration to crosslink the polydopamine coating.^[5]
- Evaluation: Assess the effectiveness of the coating by performing a leaching study as described in Protocol 1 and comparing the results with an uncoated control sample.

Visualizations

[Click to download full resolution via product page](#)

Caption: Troubleshooting workflow for high DINCH leaching.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. contaminantsreviews.com [contaminantsreviews.com]
- 2. Materials degradation in PVC medical devices, DEHP leaching and neonatal outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The effect of temperature on di(2-ethylhexyl) phthalate leaching from PVC infusion sets exposed to lipid emulsions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A review of alternatives to di (2-ethylhexyl) phthalate-containing medical devices in the neonatal intensive care unit - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Making sure you're not a bot! [lilloa.univ-lille.fr]
- 6. Bot Verification [ebeammachine.com]

- 7. Influence of Ethylene Oxide and Gamma Irradiation Sterilization Processes on the Properties of Poly-L-Lactic-Acid (PLLA) Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Risks of Using Sterilization by Gamma Radiation: The Other Side of the Coin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. hollandapt.com [hollandapt.com]
- 11. researchgate.net [researchgate.net]
- 12. Analysis of plasticizers in poly(vinyl chloride) medical devices for infusion and artificial nutrition: comparison and optimization of the extraction procedures, a pre-migration test step - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. plasticsengineering.org [plasticsengineering.org]
- 14. Surface modification strategies for inhibiting the migration of plasticizers from plastics | CoLab [colab.ws]
- To cite this document: BenchChem. [Technical Support Center: Strategies to Reduce DINCH Leaching in Medical Applications]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b065447#strategies-to-reduce-the-leaching-of-dinch-in-medical-applications]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com